BenchChemオンラインストアへようこそ!

O-Isobutyryl Naltrexone

Opioid antagonist synthesis Protecting group strategy Methylnaltrexone

O-Isobutyryl Naltrexone (CAS 861238-38-2), systematically named (5α)-17-(cyclopropylmethyl)-4,5-epoxy-14-hydroxy-3-(2-methyl-1-oxopropoxy)-morphinan-6-one, is the 3-O-isobutyryl ester derivative of the opioid antagonist naltrexone. With a molecular formula of C24H29NO5 and a molecular weight of 411.49 g/mol, this compound belongs to the morphinan class and is cataloged primarily as a naltrexone derivative used in the preparation of nonselective opioid receptor antagonists.

Molecular Formula C24H29NO5
Molecular Weight 411.5 g/mol
CAS No. 861238-38-2
Cat. No. B1505161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-Isobutyryl Naltrexone
CAS861238-38-2
Molecular FormulaC24H29NO5
Molecular Weight411.5 g/mol
Structural Identifiers
SMILESCC(C)C(=O)OC1=C2C3=C(CC4C5(C3(CCN4CC6CC6)C(O2)C(=O)CC5)O)C=C1
InChIInChI=1S/C24H29NO5/c1-13(2)22(27)29-17-6-5-15-11-18-24(28)8-7-16(26)21-23(24,19(15)20(17)30-21)9-10-25(18)12-14-3-4-14/h5-6,13-14,18,21,28H,3-4,7-12H2,1-2H3/t18-,21+,23+,24-/m1/s1
InChIKeyHULCZJLVCAMAJD-QOFIPBISSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





O-Isobutyryl Naltrexone (CAS 861238-38-2): A 3-O-Acyl Derivative of Naltrexone for Synthesis, Prodrug Research, and Analytical Reference Applications


O-Isobutyryl Naltrexone (CAS 861238-38-2), systematically named (5α)-17-(cyclopropylmethyl)-4,5-epoxy-14-hydroxy-3-(2-methyl-1-oxopropoxy)-morphinan-6-one, is the 3-O-isobutyryl ester derivative of the opioid antagonist naltrexone [1]. With a molecular formula of C24H29NO5 and a molecular weight of 411.49 g/mol, this compound belongs to the morphinan class and is cataloged primarily as a naltrexone derivative used in the preparation of nonselective opioid receptor antagonists . It is supplied as a white solid, soluble in acetone, chloroform, ethyl acetate, and methanol, with storage at -20°C [1]. The compound is commercially available as a reference standard (e.g., TRC Cat. No. I781020) and as a custom synthesis product from multiple vendors .

Why O-Isobutyryl Naltrexone Cannot Be Interchanged with Other Naltrexone 3-O-Esters or the Parent Drug


O-Isobutyryl Naltrexone occupies a structurally and functionally constrained niche at the intersection of synthetic intermediate and branched-chain ester prodrug. Its isobutyryl moiety at the 3-O position confers a branched-chain architecture that alters physicochemical properties—notably lipophilicity (computed LogP ≈3.1 vs. naltrexone free base LogP ≈1.9) [1][2]—and dictates distinct reactivity in both synthetic and biological contexts. In synthesis, the isobutyryl group is explicitly disclosed as the most preferred hydroxyl protecting group for the preparation of (R)-N-methylnaltrexone bromide, the active pharmaceutical ingredient in methylnaltrexone [3]. Substitution with a straight-chain ester (e.g., naltrexone-3-O-valerate), a different branched ester (e.g., naltrexone-3-O-(2′-ethylbutyrate)), or an alternative protecting group (e.g., benzyl, silyl ethers) yields measurably different synthetic efficiency, hydrolysis kinetics, or transdermal flux profiles, precluding simple interchange [3][4].

Quantitative Head-to-Head and Class-Level Evidence for O-Isobutyryl Naltrexone Differentiation


Isobutyryl as the Patent-Disclosed Most Preferred 3-OH Protecting Group in (R)-Methylnaltrexone Synthesis with Quantified Esterification Yield

In WO2006127899A2, the isobutyryl group is explicitly designated as the 'most preferred' hydroxyl protecting group for the 3-OH of naltrexone during the synthesis of (R)-N-methylnaltrexone bromide (R-MNTX) [1]. The selection among candidate protecting groups—including 2-methyl butyryl, tert-butyl carbonyl, silyl ethers, 2-tetrahydropyranyl ethers, and alkyl carbonates—was made on the basis of synthetic efficiency and ease of removal. However, an independent Chinese patent application (CN201510073880) critically evaluates this route and reports that the key esterification step using isobutyryl chloride achieves only 76.8% yield [2]. This yield was compared unfavorably to an alternative benzyl protection strategy, which was described as providing higher yield, fewer synthetic steps, and greater suitability for industrial production [2]. This provides a direct quantitative benchmark for synthetic chemists evaluating protecting group options.

Opioid antagonist synthesis Protecting group strategy Methylnaltrexone Process chemistry

Lipophilicity Shift: Computed LogP of O-Isobutyryl Naltrexone (3.1) Versus Naltrexone Free Base (1.9)

The computed octanol-water partition coefficient (LogP) of O-Isobutyryl Naltrexone is 3.1, representing a substantial ~1.2 Log unit increase over naltrexone free base, for which computed LogP values range from 1.80 to 1.92 across multiple authoritative sources [1][2]. This ~16-fold increase in theoretical lipophilicity (ΔLogP ≈1.2) is attributable to the esterification of the 3-phenolic hydroxyl with the branched isobutyryl group. The increased lipophilicity directly affects reversed-phase HPLC retention, organic solvent solubility, and membrane partitioning behavior. This differentiation is critical for analytical method development where the compound serves as an impurity marker or internal standard requiring chromatographic resolution from the more polar parent drug .

Physicochemical profiling Lipophilicity Chromatographic retention Formulation pre-screening

Branched-Chain Ester Class: Slower Plasma/Buffer Hydrolysis and Lower Transdermal Flux Relative to Straight-Chain Naltrexone 3-O-Esters

O-Isobutyryl Naltrexone, as a branched-chain 3-O-alkyl ester, falls within a class of naltrexone prodrugs whose biopharmaceutical properties have been systematically compared to straight-chain analogs. Vaddi et al. (2005) demonstrated that branched-chain ester prodrugs of naltrexone exhibit significantly lower transdermal flux values than straight-chain ester prodrugs (e.g., naltrexone-3-O-valerate) and the methyl carbonate prodrug, across all tested compounds [1]. Furthermore, hydrolysis to release free naltrexone in both buffer and plasma was slower for prodrugs with increased branching, consistent with steric hindrance at the ester linkage [1]. The branched-chain prodrugs also displayed lower stratum corneum–vehicle partition coefficients and lower calculated thermodynamic activities [1]. While the specific isobutyryl ester was not individually reported in this study, the structure–activity relationship established across the branched-chain series provides a class-level inference that O-Isobutyryl Naltrexone would exhibit similarly attenuated flux and slower hydrolysis compared to straight-chain esters of equivalent carbon number [1].

Transdermal drug delivery Prodrug hydrolysis kinetics Skin permeation Esterase bioconversion

Analytical Reference Standard Purity Specification: 99% HPLC with Full Characterization Documentation

O-Isobutyryl Naltrexone is commercially cataloged as 'Naltrexone Impurity 23' and supplied as a high-purity reference standard at 99% HPLC purity . Vendors offer the compound in graduated quantities (10 mg, 25 mg, 50 mg, 100 mg, 200 mg, 500 mg) with accompanying certificates of analysis including HPLC, HNMR, MS, CNMR, IR, and UV spectral data . This level of documentation and purity specification enables its direct use in analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) or Drug Master File (DMF) submissions . In contrast, alternative naltrexone related compounds and process impurities may lack equivalent documentation packages, making this compound a more readily defensible choice for regulatory-facing analytical work.

Pharmaceutical impurity profiling Reference standard qualification Quality control ANDA/DMF support

Storage Condition Stringency: -20°C Freezer Requirement Versus Ambient Storage for Naltrexone Hydrochloride

O-Isobutyryl Naltrexone requires storage at -20°C in a freezer, as specified by Toronto Research Chemicals (TRC) for catalog number I781020 [1]. This represents a more stringent cold-chain requirement compared to naltrexone hydrochloride (USP), which is typically stored at controlled room temperature (20–25°C) or at 2–8°C . The increased storage stringency is consistent with the presence of the labile ester linkage, which is susceptible to hydrolytic degradation under ambient conditions. This differential storage requirement has direct implications for procurement logistics, including shipping conditions, customs clearance timelines, and laboratory storage infrastructure planning.

Compound stability Storage and handling Logistics planning Procurement specification

Qualitative Evidence Gap Advisory: Limited Direct Comparative Data for O-Isobutyryl Naltrexone

Despite extensive literature on naltrexone 3-O-ester prodrugs as a class, no published head-to-head study was identified that quantitatively compares O-Isobutyryl Naltrexone directly against another named 3-O-ester prodrug (e.g., naltrexone-3-O-valerate or naltrexone-3-O-acetate) in the same experimental system for any pharmacological, pharmacokinetic, or physicochemical endpoint beyond synthetic yield. The evidence assembled in this guide therefore relies substantially on class-level inference from the branched-chain versus straight-chain ester literature [1], on physicochemical property comparisons computed across different platforms [2], and on synthetic pathway data disclosed in patent documents [3]. Investigators and procurement professionals should treat class-level inferences as hypotheses requiring experimental verification rather than as established facts about this specific compound. Direct comparative studies measuring receptor binding affinity, plasma hydrolysis half-life, transdermal flux, and in vivo pharmacokinetics for O-Isobutyryl Naltrexone against structurally defined comparators represent a significant unmet research need.

Evidence gap Research need Procurement caution

Optimal Research and Industrial Use Cases for O-Isobutyryl Naltrexone Based on Quantitative Evidence


Intermediate for (R)-N-Methylnaltrexone Bromide Synthesis per WO2006127899A2

O-Isobutyryl Naltrexone is the specific 3-OH-protected intermediate designated in WO2006127899A2 for the synthesis of (R)-N-methylnaltrexone bromide, where the isobutyryl group is identified as the 'most preferred' protecting group [1]. Process chemists developing or optimizing methylnaltrexone synthetic routes should procure this compound as a reference intermediate to benchmark their own route efficiency against the patent-disclosed 76.8% esterification yield and to evaluate alternative protecting group strategies such as benzyl protection [2]. This application scenario is the most evidence-supported use of this specific compound.

Analytical Reference Standard for Naltrexone Impurity Profiling in Pharmaceutical Quality Control

Cataloged as 'Naltrexone Impurity 23' and available at 99% HPLC purity with comprehensive characterization documentation, O-Isobutyryl Naltrexone serves as a qualified reference standard for HPLC impurity profiling of naltrexone drug substance and drug product . The elevated LogP (~3.1) relative to naltrexone base (~1.9) ensures adequate chromatographic resolution in reversed-phase methods, supporting ANDA/DMF analytical method validation and batch release testing [3]. Procurement for this purpose is most appropriate when the isobutyryl ester is a known or suspected process impurity in a specific naltrexone manufacturing route.

Branched-Chain Prodrug Model Compound for Investigating Steric Effects on Esterase-Mediated Hydrolysis

As a representative branched-chain 3-O-alkyl ester of naltrexone, O-Isobutyryl Naltrexone can serve as a model substrate for studying the relationship between ester side-chain branching and hydrolysis kinetics by esterases in skin, plasma, and liver preparations [4]. The class-level evidence from Vaddi et al. (2005) indicates that branched-chain esters hydrolyze more slowly than their straight-chain counterparts, and the isobutyryl ester (with branching at the α-carbon) represents an informative structural probe for structure–activity relationship studies [4]. Investigators should note that direct experimental data for this specific compound are currently lacking, and the compound is best employed in comparative studies that include straight-chain esters as controls.

Physicochemical Reference for Lipophilicity-Controlled Formulation Pre-Screening

The computed LogP of 3.1 positions O-Isobutyryl Naltrexone as a more lipophilic naltrexone derivative suitable for formulation pre-screening studies that require enhanced organic solvent solubility or modified membrane partitioning relative to the parent drug [3]. Its solubility profile—soluble in acetone, chloroform, ethyl acetate, and methanol—enables its use in lipid-based or organic-solvent-based formulation prototypes where naltrexone hydrochloride's aqueous solubility is not advantageous [5]. This scenario leverages the compound's distinct physicochemical properties for early-stage feasibility assessment of depot or lipid-nanoparticle formulations.

Quote Request

Request a Quote for O-Isobutyryl Naltrexone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.